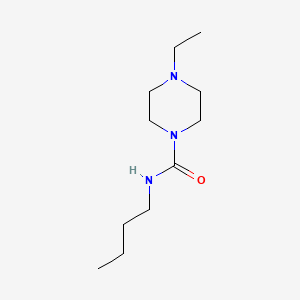

N-butyl-4-ethylpiperazine-1-carboxamide

Description

The exact mass of the compound N-butyl-4-ethyl-1-piperazinecarboxamide is 213.184112366 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-ethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-3-5-6-12-11(15)14-9-7-13(4-2)8-10-14/h3-10H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOUZBFEGRIUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCN(CC1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodology

Precursor Synthesis and Derivatization

The initial and most critical phase in the synthesis is the preparation of the foundational molecules. This involves the synthesis of the piperazine (B1678402) ring with the desired ethyl substituent and the separate synthesis of a precursor for the N-butylcarboxamide group.

The piperazine core is a common scaffold in many chemical compounds. mdpi.comresearchgate.netmdpi.com The primary challenge lies in achieving selective substitution at the nitrogen atoms. For the target molecule, N-ethylpiperazine is the required starting intermediate.

The introduction of an ethyl group onto the piperazine ring is a well-established procedure. Direct alkylation of piperazine is a common method, though it can lead to a mixture of mono- and di-substituted products. acs.org To achieve mono-substitution, specific reaction conditions and stoichiometry are crucial.

One common method for preparing mono-N-alkylpiperazines is through reductive amination. For instance, N-ethylpiperazine can be synthesized by reacting diethanolamine (B148213) with ethylamine (B1201723) in the presence of a Raney nickel catalyst at elevated temperatures and pressures. google.com Another approach involves the alkylation of N-acetylpiperazine, followed by the hydrolysis of the acetyl group to yield the desired N-alkylpiperazine. researchgate.net

A variety of methods exist for the synthesis of N-substituted piperazines, often tailored to the specific substituent being added. The table below summarizes some common methods.

| Method | Reactants | Catalyst/Reagent | Typical Conditions | Reference |

| Reductive Amination | Diethanolamine, Alkylamine | Raney Nickel or Alumina-Nickel | High Temperature (200-400 °C) | google.com |

| Direct Alkylation | Piperazine, Alkyl Halide | Base | Varies | acs.org |

| Acetylpiperazine Alkylation | N-Acetylpiperazine, Alkyl Halide | Base, followed by hydrolysis | Varies | researchgate.net |

| Buchwald-Hartwig Amination | Piperazine, Aryl Halide | Palladium Catalyst | Varies | mdpi.com |

The reactivity of the second nitrogen in N-ethylpiperazine allows for a straightforward reaction with an isocyanate or a related precursor to form the desired carboxamide. This reaction is a type of nucleophilic addition.

The "N-butyl-carboxamide" part of the target molecule is introduced by reacting the N-ethylpiperazine with a suitable precursor. This typically involves either an in-situ generated or a pre-synthesized species that can deliver the butylcarbamoyl group.

Butyl isocyanate (CH₃(CH₂)₃NCO) is a key reagent for introducing the N-butylcarboxamide group. Isocyanates are highly reactive electrophiles that readily react with nucleophiles like the secondary amine of N-ethylpiperazine. wikipedia.org

There are several established methods for the synthesis of alkyl isocyanates:

Phosgenation of Amines: The most common industrial method involves the reaction of a primary amine (in this case, n-butylamine) with phosgene (B1210022) (COCl₂). wikipedia.org This reaction proceeds through a carbamoyl (B1232498) chloride intermediate. wikipedia.org

Curtius Rearrangement: This method involves the thermal or photochemical rearrangement of an acyl azide (B81097). For butyl isocyanate, butanoyl azide would be the precursor. wikipedia.org

Lossen Rearrangement: This involves the rearrangement of a hydroxamic acid derivative. wikipedia.org

From Carbamates: Thermal cleavage of N-substituted carbamates can also yield isocyanates. researchgate.net

The choice of method often depends on the scale of the synthesis and the availability of starting materials. For laboratory-scale synthesis, methods avoiding the highly toxic phosgene are often preferred.

An alternative to using butyl isocyanate is the direct coupling of N-ethylpiperazine with a precursor derived from butyric acid and an amine source. Carboxamides are fundamentally formed from the condensation of a carboxylic acid and an amine. jocpr.comsyntheticmap.com However, to form the N-butylcarboxamide on the piperazine, a more complex strategy is needed.

A common laboratory method for amide bond formation involves the use of coupling agents. jocpr.com For the synthesis of N-butyl-4-ethylpiperazine-1-carboxamide, one could envision a reaction where N-ethylpiperazine is reacted with a reagent that can transfer a butylcarbamoyl group. This could be achieved by first reacting butylamine (B146782) with a carbonylating agent like carbonyldiimidazole (CDI) to form an activated intermediate, which then reacts with N-ethylpiperazine. organic-chemistry.org

The general principle of forming the carboxamide bond is summarized in the following table:

| Method | Reactants | Coupling Agent/Reagent | Byproducts | Reference |

| Isocyanate Addition | N-ethylpiperazine, Butyl isocyanate | None | None | wikipedia.org |

| Amidation with Coupling Agent | Butyric acid, N-ethylpiperazine (indirectly) | DCC, EDC, etc. | Varies (e.g., DCU) | jocpr.com |

| Amine-Borane Mediated Amidation | Carboxylic acid, Amine-borane | None | Boron-containing byproducts | prf.org |

The final step in the synthesis of this compound would involve the reaction of N-ethylpiperazine with butyl isocyanate. This reaction is typically carried out in an aprotic solvent. The nucleophilic secondary amine of the piperazine attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea (B33335) linkage characteristic of the carboxamide in this context.

Synthesis of Carboxamide Moiety Precursors

Carboxamide Bond Formation Strategies

The synthesis of this compound fundamentally involves the formation of a carboxamide linkage. This can be approached through several established chemical strategies.

Coupling Reagent-Mediated Amidation

Amide bond formation can be efficiently achieved by activating a carboxylic acid precursor, or a derivative thereof, with a coupling reagent, which facilitates the subsequent reaction with an amine.

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate the formation of amide bonds from carboxylic acids and amines. lumiprobe.combldpharm.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine, in this case, butylamine.

The general mechanism involves the carboxylic acid adding to the carbodiimide (B86325), which then acts as a good leaving group upon attack by the amine. researchgate.net To enhance the efficiency of the reaction and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. google.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions, and readily reacts with the amine. lumiprobe.com

A plausible synthetic route starting from 4-ethylpiperazine-1-carboxylic acid would involve its activation with EDC in the presence of HOBt, followed by the addition of butylamine. The use of a water-soluble carbodiimide like EDC is advantageous as the urea byproduct is also water-soluble, simplifying purification through aqueous workup. lumiprobe.com

Table 1: Key Reagents in Carbodiimide-Based Coupling

| Reagent | Structure | Function |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling agent, activates carboxylic acids. | |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Coupling agent, forms an insoluble urea byproduct. researchgate.net | |

| HOBt (1-Hydroxybenzotriazole) | Additive to reduce side reactions and racemization. google.com | |

| 4-Ethylpiperazine-1-carboxylic acid | Carboxylic acid precursor. | |

| Butylamine | Amine nucleophile. |

An alternative to in-situ activation with coupling reagents is the use of pre-formed active esters or anhydrides of 4-ethylpiperazine-1-carboxylic acid. Active esters, such as N-hydroxysuccinimide (NHS) esters or p-nitrophenyl (PNP) esters, can be isolated and subsequently reacted with butylamine to form the desired carboxamide. A patent for piperazine carboxamide derivatives describes the use of a p-nitrophenoxycarbonyl group attached to the piperazine nitrogen, which is then displaced by an amine. google.com

Mixed anhydrides, formed by reacting the carboxylic acid with a chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate) in the presence of a base, also serve as effective acylating agents for amines. semanticscholar.org These methods can offer good yields and are often used in peptide synthesis and other complex amide formations. semanticscholar.org

Isocyanate-Based Carboxamide Formationgoogle.com

A direct and efficient route to this compound involves the reaction of 1-ethylpiperazine (B41427) with butyl isocyanate. In this reaction, the nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbon of the isocyanate group. researchgate.net This addition reaction typically proceeds readily, often at room temperature, and does not require a coupling agent, forming the urea linkage (a type of carboxamide) directly. google.comresearchgate.net

The reaction is generally high-yielding and clean, with the primary challenge being the handling of isocyanates, which can be moisture-sensitive. google.com Patents describing the synthesis of similar piperazine carboxamides often utilize this straightforward approach. google.com

Table 2: Reactants for Isocyanate-Based Synthesis

| Reactant | Structure | Role |

| 1-Ethylpiperazine | Nucleophilic amine. | |

| Butyl isocyanate | Electrophilic carbonyl source. google.com |

Solid-Phase Organic Synthesis (SPOS) Approaches

Solid-phase organic synthesis (SPOS) offers a powerful methodology for the preparation of libraries of compounds and simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. For the synthesis of this compound, a piperazine derivative could be immobilized on a solid support.

One possible strategy involves anchoring a protected piperazine to the resin. Following deprotection, the free secondary amine can be reacted with butyl isocyanate. Alternatively, a carboxylic acid-functionalized resin could be activated (e.g., with EDC/HOBt) and then reacted with 1-ethylpiperazine to form a resin-bound amide. Subsequent cleavage from the resin would yield the desired product. While specific examples for this exact molecule are not prevalent, the principles of SPOS are well-established for the synthesis of urea and carboxamide derivatives. google.com

Chemo- and Regioselectivity Considerations in Amidation

The synthesis of this compound involves the acylation of an unsymmetrical piperazine, 1-ethylpiperazine, which has two distinct nitrogen atoms. The nitrogen at position 1 is a secondary amine, while the nitrogen at position 4 is a tertiary amine bearing an ethyl group.

Acylation reactions, such as those with isocyanates or activated carboxylic acids, will selectively occur at the more nucleophilic and sterically accessible secondary amine (N1). The tertiary amine (N4) is unreactive towards acylation under standard conditions. Therefore, the reaction between 1-ethylpiperazine and an acylating agent (derived from butylamine) is expected to be highly regioselective, yielding the desired this compound without significant formation of isomers resulting from reaction at the N4 position. This inherent selectivity simplifies the synthesis as no protecting groups are typically required to differentiate the two nitrogen atoms of the piperazine ring.

Structure Activity Relationships Sar and Structural Modifications

Influence of N-Alkyl Substituents on Piperazine (B1678402) Moiety

The N-1 position of the piperazine ring is acylated to form the carboxamide. In related series of compounds, such as those targeting dopamine (B1211576) receptors, a butyl chain is often part of a linker connecting the piperazine to another pharmacophoric element. nih.gov The primary role of the n-butyl group in such a position is to confer a degree of lipophilicity and to provide optimal spacing and orientation for interaction with the target protein. The length of this alkyl chain is often critical; a butyl group provides a flexible four-carbon tether that can allow the molecule to adopt the necessary conformation within a binding pocket. In some contexts, this substituent is crucial for establishing hydrophobic interactions with non-polar residues in the receptor.

The substituent at the N-4 nitrogen of the piperazine ring is crucial for modulating the basicity of this nitrogen atom. The N-4 nitrogen is often a key interaction point with biological targets, frequently forming a hydrogen bond or an ionic interaction with acidic residues like aspartate or glutamate (B1630785) in a receptor. nih.gov An ethyl group, as seen in N-butyl-4-ethylpiperazine-1-carboxamide, provides a balance between maintaining sufficient basicity for receptor interaction and adding steric bulk. Studies on related piperazine derivatives have shown that substitutions at this position are critical for activity. For instance, the elimination of an N-ethyl piperazinyl group in certain antibacterial hybrids led to a dramatic reduction in activity, underscoring its importance. nih.gov The ethyl group's small size ensures it does not create excessive steric hindrance that might prevent the molecule from fitting into a binding site, a problem that can occur with larger substituents. nih.gov

The size and shape of the N-alkyl substituents are paramount in defining the SAR of piperazine derivatives. Both steric and electronic effects come into play, influencing not only receptor affinity but also pharmacokinetic properties.

Steric Effects: Research has consistently shown that as the size of alkyl substituents on the piperazine nitrogen increases, biological activity can decrease due to steric hindrance. nih.gov However, this is not a universal rule, as the optimal size depends on the topology of the specific target's binding site. Studies on the rearrangement of N-alkyl arylsulfonamides demonstrate the profound impact of steric bulk. Increasing the size of the N-alkyl group from methyl to ethyl, and further to propyl, significantly influences reaction outcomes by sterically hindering competing pathways. mdpi.com Branched alkyl groups, such as isopropyl or isobutyl, exert even greater steric hindrance than their linear counterparts, which can either enhance selectivity or abolish activity altogether. mdpi.comresearchgate.net For instance, a bulky tertiary-butyl group has been observed to lead to a loss of significant inhibitory activity in some series of antimicrobial agents. tandfonline.com

Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect. This influences the nucleophilicity and basicity of the piperazine nitrogens. rsc.org The ethyl group at N-4 in the title compound increases the basicity of this nitrogen compared to an unsubstituted piperazine, potentially strengthening its interaction with an acidic residue in a biological target. The length and branching of the alkyl chain can fine-tune this basicity, although steric effects are often more dominant in determining binding affinity.

Table 1: Influence of N-Alkyl Group (R¹) Size on Reaction Pathway Data synthesized from studies on the rearrangement of N-alkyl arylsulfonamides, illustrating the principle of steric hindrance. mdpi.com

| N-Alkyl Group (R¹) | Migrating Group (R² in CO₂R²) | Ratio of Rearrangement to Cyclisation | Implied Steric Hindrance from R¹ |

|---|---|---|---|

| Methyl (CH₃) | Methyl (CH₃) | 1 : 1.1 | Low |

| Methyl (CH₃) | Ethyl (C₂H₅) | 2 : 1 | Low |

| Ethyl (C₂H₅) | Methyl (CH₃) | 4 : 1 | Moderate |

| Ethyl (C₂H₅) | Ethyl (C₂H₅) | 19 : 1 | Moderate |

| Propyl (C₃H₇) | Methyl (CH₃) | 20 : 1 | High |

| Propyl (C₃H₇) | Ethyl (C₂H₅) | 50 : 1 | High |

| Isopropyl (CH(CH₃)₂) | - | Essentially prevents cyclisation | Very High |

| Isobutyl (CH₂CH(CH₃)₂) | - | Essentially prevents cyclisation | Very High |

The six-membered piperazine ring predominantly adopts a chair conformation to minimize torsional strain, similar to cyclohexane. wm.edudntb.gov.ua In N,N'-disubstituted piperazines, the substituents can occupy either axial or equatorial positions. To minimize steric strain, bulky alkyl groups like butyl and ethyl will strongly prefer the more spacious equatorial positions.

Modulation of Carboxamide Functionality

The carboxamide group is a key functional group that often serves as a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). Its properties can be modulated by the nature of the substituents attached to it.

In the context of this compound, the name implies that the substituent on the amide nitrogen is a group that itself contains a butyl moiety, such as a 4-butylphenyl group, as seen in the compound N-(4-butylphenyl)-4-ethylpiperazine-1-carboxamide. bldpharm.com In this arrangement, the butylphenyl group attached to the amide nitrogen would significantly influence the molecule's properties. The butyl group on the phenyl ring would enhance lipophilicity and could engage in hydrophobic interactions, while the electronic nature of the phenyl ring would affect the properties of the amide bond itself. This entire N-aryl carboxamide portion would be critical for defining the compound's selectivity and affinity for its biological target.

Isosteric Replacements of Carboxamide Group

The carboxamide functional group is a cornerstone in many biologically active molecules due to its ability to participate in hydrogen bonding and its structural role. nih.govdrughunter.com However, it is also susceptible to enzymatic hydrolysis, which can limit the oral bioavailability and metabolic stability of a drug candidate. drughunter.com Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a common strategy to mitigate these liabilities while retaining or improving biological activity. nih.govdrughunter.com

In the context of this compound, the tertiary carboxamide moiety is a prime target for such modifications. A variety of isosteres for the amide bond have been successfully employed in drug discovery programs. nih.gov These replacements aim to mimic the key electronic and steric features of the amide group, such as its hydrogen bond accepting capacity and its defined geometry. u-tokyo.ac.jp

Another notable amide isostere is the trifluoroethylamine group. drughunter.comu-tokyo.ac.jp The highly electronegative trifluoromethyl group mimics the carbonyl of the amide and can enhance metabolic stability by shielding the adjacent C-N bond from enzymatic cleavage. drughunter.com Furthermore, the electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the amine, which can be beneficial for pharmacokinetic properties. drughunter.com

The following interactive data table summarizes some potential isosteric replacements for the carboxamide group in this compound and their generally observed effects in medicinal chemistry.

| Original Moiety | Isosteric Replacement | Potential Impact on Properties |

| Carboxamide | 1,2,3-Triazole | Increased metabolic stability, altered vector of substituents. |

| Carboxamide | 1,2,4-Oxadiazole | Improved metabolic stability, mimics planarity and dipole of amide. nih.gov |

| Carboxamide | 1,3,4-Oxadiazole | Often used as a bioisostere for amides and esters to improve metabolic stability and aqueous solubility. researchgate.net |

| Carboxamide | Trifluoroethylamine | Enhanced metabolic stability, reduced basicity of the adjacent amine. drughunter.comu-tokyo.ac.jp |

Impact of Chirality on Structural Activity

Chirality, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. nih.gov In the case of this compound, the introduction of a chiral center could lead to enantiomers with significantly different pharmacological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and can exhibit stereospecific interactions with drug molecules. nih.gov

For instance, if a substituent were introduced at one of the carbon atoms of the piperazine ring, this would create a stereocenter. The resulting enantiomers, designated as (R) and (S), could display different affinities and/or efficacies at their biological target. In a study on chiral pyrimidinyl-piperazine carboxamide derivatives, it was observed that compounds with an S-configuration at the chiral center were up to five times more active as α-glucosidase inhibitors than their corresponding R-enantiomers. nih.govnih.gov This highlights the critical role of stereochemistry in determining the potency of piperazine-based compounds. nih.govnih.gov

The differential activity between enantiomers can be attributed to one enantiomer having a more favorable three-dimensional orientation for binding to the active site of the target protein. nih.gov The resolution of racemic mixtures into their individual enantiomers is, therefore, a critical step in drug development to identify the more potent and potentially less toxic stereoisomer. tandfonline.comresearchgate.netumn.edu

The following interactive data table illustrates the hypothetical impact of chirality on the biological activity of a modified this compound containing a chiral center.

| Enantiomer | Hypothetical Biological Activity (e.g., IC₅₀) | Rationale |

| (S)-enantiomer | Lower IC₅₀ (Higher Potency) | The spatial arrangement of substituents may allow for optimal interactions with the chiral binding site of the biological target. |

| (R)-enantiomer | Higher IC₅₀ (Lower Potency) | The stereochemistry may result in a suboptimal fit within the binding pocket, leading to weaker interactions and reduced activity. |

The specific impact of introducing a chiral center into this compound would need to be determined experimentally. However, based on extensive precedent in medicinal chemistry, it is highly probable that the resulting enantiomers would exhibit differential biological activity. nih.govnih.gov

Mechanistic Investigations

Molecular Target Interaction Profiles

There is currently no publicly available information on the molecular targets of N-butyl-4-ethylpiperazine-1-carboxamide.

No studies detailing the binding affinity (such as Kd or Ki values), association or dissociation rate constants, or the thermodynamic parameters (enthalpy and entropy) of the interaction between this compound and any biological receptor have been found in the scientific literature.

Similarly, there is a lack of published data on whether this compound acts as an inhibitor of any enzymes. Consequently, information regarding its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its potency (such as IC50 or Ki values) is not available.

No research has been published detailing the effects of this compound on any intracellular signaling pathways or other cellular processes.

Structure-Mechanism Relationships

Without experimental data on its biological activity, any discussion on the structure-mechanism relationships of this compound would be purely speculative.

The identification of key pharmacophoric features—the essential spatial arrangement of atoms or functional groups necessary for a specific biological interaction—requires a known molecular target and activity data. As this information is not available for this compound, its pharmacophoric features remain undefined.

The molecular basis of selectivity describes why a compound preferentially binds to one biological target over others. Without knowledge of any primary biological target for this compound, it is not possible to analyze its selectivity profile.

Intracellular Distribution and Localization (in research models)

Information not available.

Metabolic Pathways and Biotransformations in Research Models

Phase I Metabolic Reactions

Phase I reactions introduce or expose functional groups on the parent compound, typically rendering it more polar and susceptible to subsequent Phase II conjugation reactions. For N-butyl-4-ethylpiperazine-1-carboxamide, these reactions are predicted to occur at several sites on the molecule, including the N-butyl group, the 4-ethyl group, and the piperazine (B1678402) ring itself.

Oxidative Transformations

Oxidative transformations are the most common Phase I reactions for piperazine-containing compounds. These are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.

N-oxidation: The nitrogen atoms within the piperazine ring are susceptible to N-oxidation, a reaction often catalyzed by both cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs) optibrium.comoptibrium.comsemanticscholar.org. This process involves the direct addition of an oxygen atom to one of the nitrogen atoms, forming an N-oxide metabolite. For this compound, N-oxidation could theoretically occur at either the N1 or N4 position of the piperazine ring, leading to two potential N-oxide isomers. FMOs, in particular, are known to catalyze the N-oxidation of a variety of xenobiotics containing nitrogen functional groups nih.govnih.gov.

Hydroxylation: This reaction involves the introduction of a hydroxyl (-OH) group into the molecule. For this compound, hydroxylation is anticipated at several positions:

Alkyl Chains: The N-butyl and 4-ethyl groups can undergo hydroxylation at various carbon atoms along their chains. The position of hydroxylation is influenced by the specific CYP isozyme involved. For instance, ω-hydroxylation (at the terminal carbon) and (ω-1)-hydroxylation (at the penultimate carbon) are common metabolic pathways for alkyl chains.

Piperazine Ring: The carbon atoms of the piperazine ring itself are also potential sites for hydroxylation researchgate.netresearchgate.net. This would lead to the formation of hydroxylated piperazine derivatives.

N-dealkylation: The cleavage of the N-alkyl groups is a well-documented and significant metabolic pathway for many piperazine derivatives semanticscholar.orgresearchgate.netresearchgate.netnih.gov. This process is primarily mediated by CYP enzymes and involves the initial hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves to yield a dealkylated amine and an aldehyde or ketone semanticscholar.org. For this compound, two primary N-dealkylation pathways are plausible:

N-debutylation: Removal of the butyl group from the N1 position would yield 4-ethylpiperazine-1-carboxamide.

N-deethylation: Removal of the ethyl group from the N4 position would result in N-butylpiperazine-1-carboxamide.

The relative prominence of these dealkylation pathways would depend on the specific CYP isozymes involved and the steric and electronic properties of the molecule.

Reductive Pathways

While oxidative pathways are generally more common for piperazine derivatives, reductive metabolism can occur under certain physiological conditions or with specific enzymatic systems. For the this compound structure, the carboxamide group could theoretically undergo reduction, although this is a less frequently reported metabolic pathway for this functional group compared to its hydrolysis. Specific reductases in the liver and other tissues could potentially catalyze this transformation.

Ring Contraction and Opening Mechanisms

The piperazine ring, while generally stable, can undergo more complex metabolic transformations, including ring opening and contraction, which often involve initial oxidative steps.

Ring Opening: This process typically follows an initial oxidation of the piperazine ring, leading to an unstable intermediate that subsequently cleaves. For some piperazine-containing compounds, metabolism has been shown to result in the formation of N-substituted ethylenediamine derivatives researchgate.netusask.ca. This suggests a stepwise biotransformation that ultimately breaks the cyclic structure.

Ring Contraction: In some instances, metabolic activation of a piperazine ring can lead to a novel ring contraction. For example, a 1,3-disubstituted piperazine has been reported to undergo a six-electron oxidation, which, after trapping with glutathione, results in the opening of the piperazine ring followed by ring closure to a substituted imidazoline nih.govresearchgate.net. While this is a specific example, it highlights the possibility of complex rearrangements of the piperazine core during metabolism.

Reactive Metabolite Formation and Trapping

The bioactivation of piperazine derivatives to chemically reactive metabolites is a significant area of toxicological research. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cellular dysfunction and toxicity.

For this compound, a likely pathway for reactive metabolite formation involves the oxidation of the piperazine ring to form an electrophilic iminium ion researchgate.netusask.ca. This can occur following the hydroxylation of a carbon atom alpha to one of the piperazine nitrogens. The resulting carbinolamine can lose water to form a reactive iminium species.

In research settings, these transient reactive metabolites are often "trapped" by co-incubating the parent compound with nucleophilic agents in in vitro systems, such as human liver microsomes. Common trapping agents include:

Glutathione (GSH): This endogenous antioxidant can react with electrophilic metabolites, forming stable glutathione adducts that can be detected by mass spectrometry nih.govresearchgate.net.

Cyanide (CN-): Cyanide ions can also trap iminium ions, forming stable cyano adducts that are amenable to analytical characterization.

The identification of such adducts provides strong evidence for the formation of reactive intermediates during the metabolism of the parent compound.

Enzymatic Systems Involved

The metabolic transformations of this compound are expected to be catalyzed by a range of drug-metabolizing enzymes.

Cytochrome P450s (CYPs): This superfamily of heme-containing monooxygenases is the primary driver of Phase I oxidative metabolism for a vast number of xenobiotics, including piperazine derivatives nih.gov. Specific isozymes that are frequently implicated in the metabolism of piperazine-containing drugs include CYP3A4, CYP2D6, and to a lesser extent, CYP1A2, CYP2C9, and CYP2C19. The specific CYP isozymes involved in the metabolism of this compound would determine the primary metabolites formed and could be a source of potential drug-drug interactions.

Flavin Monooxygenases (FMOs): FMOs are another class of oxidative enzymes that are particularly important in the metabolism of nitrogen- and sulfur-containing compounds optibrium.comoptibrium.com. They are known to catalyze the N-oxidation of tertiary amines, such as the nitrogen atoms in the piperazine ring of this compound semanticscholar.orgnih.govnih.gov. The contribution of FMOs relative to CYPs in the N-oxidation of this compound would be a key aspect of its metabolic profile.

Species Differences in Metabolism

Significant qualitative and quantitative differences in drug metabolism can exist between different species, which is a critical consideration when extrapolating preclinical data from animal models to humans. These differences often arise from variations in the expression levels and catalytic activities of drug-metabolizing enzymes, particularly the CYP isozymes.

For piperazine-containing compounds, species differences in metabolic profiles have been observed. For example, a study investigating a bacterial β-glucuronidase inhibitor containing a piperazine moiety found that the intrinsic clearance in mouse and rat liver microsomes was substantially higher than in human liver microsomes nih.gov. Specifically, the intrinsic clearances were 115 and 194 µL/min/mg for mouse and rat, respectively, compared to 48.1 µL/min/mg in humans nih.gov. Furthermore, the number of metabolites detected was higher in rodent liver microsomes (four in both mouse and rat) compared to human liver microsomes (two) nih.gov. In hepatocyte incubations of the same compound, 11 metabolites were characterized for both rodent species, while 9 were found for humans nih.gov.

These findings underscore the importance of conducting comparative in vitro metabolism studies using liver microsomes or hepatocytes from different species, including humans, to assess the relevance of animal models for predicting human metabolism. Such studies for this compound would be essential to identify any human-specific metabolites and to make more accurate predictions of its pharmacokinetic behavior in humans.

Table of Potential Phase I Metabolites of this compound

| Metabolite | Metabolic Reaction |

|---|---|

| N-oxide at N1 | N-oxidation |

| N-oxide at N4 | N-oxidation |

| Hydroxylated N-butyl chain | Hydroxylation |

| Hydroxylated 4-ethyl chain | Hydroxylation |

| Hydroxylated piperazine ring | Hydroxylation |

| 4-ethylpiperazine-1-carboxamide | N-debutylation |

| N-butylpiperazine-1-carboxamide | N-deethylation |

| Ring-opened metabolites | Ring opening |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-ethylpiperazine-1-carboxamide |

| N-butylpiperazine-1-carboxamide |

| Glutathione |

| N-substituted ethylenediamines |

Advanced Analytical Methodologies for Characterization and Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular structure and functional groups of N-butyl-4-ethylpiperazine-1-carboxamide.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound with high precision. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can provide an exact molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The high mass accuracy and resolving power of instruments like Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers are essential for unambiguous formula assignment in complex samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a suite of NMR experiments is used.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) and coupling constants (J) of the signals for the butyl group, the ethyl group, and the piperazine (B1678402) ring protons would confirm their respective connectivities.

¹³C NMR: This technique detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their electronic environments (e.g., distinguishing between aliphatic and carbonyl carbons).

While specific spectral data for this compound is not publicly available, ¹H NMR data for a structurally similar compound, N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, shows the characteristic signals for an ethyl group with a quartet at δ 2.67 ppm and a triplet at δ 1.22 ppm, and the piperazine ring protons as broad singlets at δ 3.84 and 2.54 ppm. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the carboxamide group, typically in the region of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aliphatic butyl and ethyl groups, and C-N stretching vibrations associated with the piperazine ring. IR spectra of related piperazine compounds are available in databases like the NIST Chemistry WebBook. nist.govnist.gov

X-ray Crystallography for Solid-State Structure Elucidation

When a suitable single crystal of this compound can be grown, X-ray crystallography provides unequivocal proof of its three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. This information is invaluable for understanding intermolecular interactions in the crystal lattice. For example, a study on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, a related piperazine derivative, confirmed its molecular structure and conformational details through single-crystal X-ray diffraction analysis. nist.gov

Chromatographic Techniques

Chromatographic methods are essential for the separation and quantification of this compound and its metabolites from complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification in Research Samples

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for metabolite profiling and quantification. researchgate.netresearchgate.net In a typical research workflow, a biological sample (such as human liver microsomes incubated with the parent compound) is first subjected to liquid chromatography to separate the parent compound from its metabolites. bldpharm.com The separated components then enter a tandem mass spectrometer.

The first mass analyzer (MS1) selects the precursor ion of interest (e.g., the protonated molecule [M+H]⁺ of a potential metabolite). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as a product ion scan, generates a fragmentation pattern that is characteristic of the molecule's structure, aiding in its identification. For quantification, a method called Multiple Reaction Monitoring (MRM) is often used, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing high specificity and sensitivity. uni.lu

Although specific metabolite profiling studies on this compound are not publicly documented, research on similar piperazine-containing compounds demonstrates that common metabolic pathways include oxidation, N-dealkylation, and hydroxylation. bldpharm.com LC-MS/MS would be the primary technique to identify and quantify such metabolites in research samples.

Interactive Data Table: Analytical Techniques for Characterization

| Analytical Technique | Information Provided | Application to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | Determination of the exact molecular formula. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure and connectivity of atoms in solution. | Confirmation of the butyl, ethyl, and piperazine moieties and their connections. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identification of the carboxamide C=O and aliphatic C-H bonds. |

| X-ray Crystallography | Definitive solid-state structure, bond lengths, and angles. | Unambiguous confirmation of the molecular structure if a suitable crystal is obtained. nist.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation, identification, and quantification of the compound and its metabolites in complex mixtures. researchgate.netbldpharm.comuni.lu | Profiling and quantifying metabolites in in-vitro or in-vivo research samples. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. For piperazine derivatives, GC-MS combines the exceptional separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. rsc.orgresearchgate.net

In a typical GC-MS analysis of piperazine compounds, the sample is first vaporized and introduced into the GC column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase within the column. researchgate.netbldpharm.com For many piperazine derivatives, derivatization with reagents like perfluoroacylating agents can be employed to improve their volatility and chromatographic behavior, although this may not always be necessary for this compound due to its existing butyl and ethyl groups. researchgate.net

Once the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation. For instance, the fragmentation pattern of related piperazine derivatives often reveals characteristic ions corresponding to the piperazine ring and its substituents. rsc.org The analysis of various benzylpiperazine isomers by GC-MS has shown that while they may have the same mass, their fragmentation patterns can sometimes offer unique ions for discrimination. researchgate.net

Table 1: Representative GC-MS Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Value/Condition |

| Column | DB-17, 30 m x 0.53 mm, 1 µm film thickness bldpharm.com |

| Carrier Gas | Helium at a flow of 2 mL/min bldpharm.com |

| Injector Temperature | 250°C bldpharm.com |

| Detector Temperature | 260°C bldpharm.com |

| Oven Program | 150°C for 10 min, then ramped to 260°C bldpharm.com |

| Ionization Mode | Electron Ionization (EI) |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-performance liquid chromatography (HPLC) is an indispensable tool for the separation, quantification, and purity assessment of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. rsc.org For piperazine derivatives, reversed-phase HPLC is a commonly employed mode.

In this technique, the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs in a column packed with a nonpolar stationary phase (e.g., C18), and a polar mobile phase is used to elute the compounds. The retention time of a compound is dependent on its polarity and interaction with the stationary and mobile phases. The addition of modifiers like methanol (B129727) and diethylamine (B46881) (DEA) to the mobile phase can significantly enhance chromatographic efficiency and resolution for piperazine compounds. bldpharm.com

Detection is often achieved using a diode-array detector (DAD) or an ultraviolet (UV) detector. rsc.org While the piperazine core itself lacks a strong chromophore, the carboxamide and phenyl groups in related structures can provide sufficient UV absorbance for detection. bldpharm.com For compounds with poor UV absorbance, derivatization to introduce a UV-active moiety can be performed. bldpharm.com The purity of the compound can be determined by analyzing the area of the main peak relative to any impurity peaks.

Table 2: Illustrative HPLC Conditions for Piperazine Derivative Analysis

| Parameter | Typical Value/Condition |

| Column | Chiralpak IC with a C18 stationary phase bldpharm.com |

| Mobile Phase | Acetonitrile, methanol, and DEA (90:10:0.1 v/v/v) bldpharm.com |

| Flow Rate | 1.0 mL/min bldpharm.com |

| Column Temperature | 35°C bldpharm.com |

| Detection Wavelength | 340 nm (after derivatization in some cases) bldpharm.com |

| Injection Volume | 10 µL bldpharm.com |

Note: These conditions are based on methods developed for other piperazine derivatives and would need to be adapted and validated for this compound.

Advanced Detection and Characterization Methods in Biological Matrices (research tools)

The detection and characterization of novel synthetic compounds in biological matrices such as blood, urine, and plasma are critical for metabolism and pharmacokinetic studies. These analyses often require highly sensitive and selective methods due to the complexity of the matrix and the typically low concentrations of the analyte.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the parent ion of the target compound is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This multiple-reaction monitoring (MRM) approach significantly reduces background noise and enhances the specificity of detection. While specific LC-MS/MS methods for this compound are not documented, methods for other piperazine derivatives in biological fluids have been successfully developed and validated. researchgate.net

The sample preparation for analysis in biological matrices is a crucial step and often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences and concentrate the analyte. The choice of extraction method depends on the physicochemical properties of the compound and the nature of the biological matrix.

Further structural confirmation and metabolite identification can be achieved using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers. These instruments provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its metabolites.

Chemical Biology Applications and Research Tools

Use as Ligand Probes for Biological Systems

The piperazine (B1678402) ring is a common pharmacophore found in numerous biologically active compounds, making its derivatives, including N-butyl-4-ethylpiperazine-1-carboxamide, attractive candidates for development as ligand probes. mdpi.com Ligand probes are essential tools in chemical biology for identifying and characterizing protein targets, elucidating biological pathways, and studying drug-receptor interactions. nih.govresearchgate.net The design of such probes often involves modifying a known bioactive scaffold to incorporate a reporter group, such as a fluorescent tag or a radiolabel, without significantly altering its binding affinity for the target protein.

Piperazine derivatives have been successfully developed into various types of probes. For example, piperazine-coumarin based fluorescent probes have been synthesized for the detection of biothiols, demonstrating high brightness and good water solubility, which are crucial properties for biological imaging. nih.gov In another instance, piperazine-based probes have been developed for positron emission tomography (PET) imaging of specific biological targets like the fibroblast activation protein (FAP), which is expressed in the microenvironment of tumors. nih.gov These probes are designed to bind with high affinity and selectivity, allowing for non-invasive visualization and quantification of the target in living systems.

Furthermore, piperazine-based fluorescent probes have been engineered to respond to changes in the cellular microenvironment, such as pH, enabling the real-time tracking of cellular processes like mitophagy. acs.org The versatility of the piperazine scaffold allows for the introduction of different functionalities, making it a suitable starting point for creating probes to investigate a wide range of biological questions. Given the structural similarities, this compound could potentially be modified to serve as a selective ligand probe for its, as yet unidentified, biological targets.

Scaffold for Combinatorial Library Synthesis

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in clinically successful drugs and its synthetic tractability. mdpi.com This makes it an ideal core structure for the synthesis of combinatorial libraries—large collections of structurally related compounds that can be rapidly screened for biological activity. nih.gov The generation of such libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel lead compounds. preprints.org

The piperazine ring, with its two distinct nitrogen atoms, offers two points for diversification. This allows for the systematic introduction of a wide variety of substituents, leading to a large number of unique derivatives from a common core. For instance, a solid-phase synthesis strategy has been developed for a 4-phenyl-2-carboxy-piperazine scaffold, from which a 160-member library was generated by reacting it with various sulfonyl chlorides, acid chlorides, and amines. acs.org This approach highlights the modularity of the piperazine core in creating diverse chemical libraries.

The use of piperazine scaffolds is not limited to small molecule libraries. They have been incorporated into libraries of bis-cyclic guanidines, which have shown broad-spectrum antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). rsc.org The flexibility of the piperazine structure allows for its incorporation into more complex molecular architectures, expanding its utility in combinatorial synthesis. The N-butyl and N-ethyl groups on this compound provide a basic framework that could be expanded upon by varying the alkyl and carboxamide substituents to generate a focused library for screening against specific therapeutic targets.

Table 1: Examples of Piperazine-Based Combinatorial Libraries

| Library Type | Core Scaffold | Number of Compounds | Application | Reference |

|---|---|---|---|---|

| Small Molecule Library | 4-Phenyl-2-carboxy-piperazine | 160 | Therapeutic discovery | acs.org |

| Positional Scanning Library | Bis-cyclic guanidine (B92328) (containing piperazine) | 45,864 | Antibacterial agent discovery | rsc.org |

| Scaffold Ranking Library | Various scaffolds including piperazine | >6 million | Broad-spectrum antibacterial screening | rsc.org |

Application in Target Validation Studies

Target validation is a critical step in the drug discovery process that aims to confirm that a specific biomolecule (the "target") is directly involved in a disease process and that modulating its activity is likely to have a therapeutic effect. Small molecule probes derived from scaffolds like piperazine-1-carboxamide (B1295725) are invaluable tools for this purpose. rsc.org By designing potent and selective inhibitors or antagonists, researchers can probe the function of a target in cellular and animal models of disease.

The literature contains numerous examples of piperazine derivatives being used in structure-activity relationship (SAR) studies to develop potent and selective modulators of various targets. For instance, a series of N-substituted piperazine-tethered thiophene-3-carboxamide (B1338676) selenides were synthesized and evaluated as antiproliferative agents, leading to the identification of a potent inhibitor of EGFR kinase. nih.gov Similarly, chiral pyrimidinyl-piperazine carboxamide derivatives have been identified as potent and competitive inhibitors of α-glucosidase, a target for anti-diabetic therapies. nih.gov

The process often involves synthesizing a series of analogues to understand how different chemical modifications affect potency and selectivity. This was demonstrated in the development of piperidine (B6355638) carboxamides as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a target for pain treatment. matthewslab.org Through such systematic studies, a lead compound can be identified and used to validate the therapeutic hypothesis. While the specific biological target of this compound is not known, its structure represents a starting point for the synthesis of analogues that could be used to validate novel biological targets.

Table 2: Biological Targets of Various Piperazine Carboxamide Derivatives

| Derivative Class | Biological Target | Key Finding | Reference |

|---|---|---|---|

| Piperazine-tethered thiophene-3-carboxamide selenides | EGFR kinase | Compound 18i showed an IC₅₀ of 42.3 nM | nih.gov |

| Chiral pyrimidinyl-piperazine carboxamides | α-glucosidase | Compound 21c was a potent competitive inhibitor with an IC₅₀ of 0.44 µM | nih.gov |

| Piperidine carboxamides | TRPV1 | Benzoxazinone amides showed good potency in cell-based assays | matthewslab.org |

| N-arylpiperazine-1-carboxamides | Androgen Receptor (AR) | Identified as a novel series of orally active nonsteroidal AR antagonists | rsc.org |

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of piperazine-containing compounds is a mature field, yet there remains significant room for improvement in efficiency, cost-effectiveness, and environmental impact. researchgate.net Traditional multi-step batch syntheses can be time-consuming and generate considerable waste. Future research will likely focus on the adoption of modern synthetic technologies to streamline the production of N-butyl-4-ethylpiperazine-1-carboxamide and its analogs.

One promising avenue is the implementation of flow chemistry . This approach, where reactions are run in continuous-flow reactors, offers numerous advantages over batch processing, including superior heat and mass transfer, enhanced safety, and the potential for automation and high-throughput synthesis. researchgate.net For instance, a machine-assisted, multi-step flow process has been successfully used for the preparation of piperazine-2-carboxamide, demonstrating the viability of this technology for related structures. researchgate.net The development of a similar integrated flow process for this compound could significantly reduce production time and costs.

Furthermore, the principles of green chemistry are increasingly integral to pharmaceutical manufacturing. Future synthetic routes will aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy. This could involve exploring novel catalytic systems, such as biocatalysis or photoredox catalysis, which often operate under milder conditions. organic-chemistry.org Multicomponent reactions (MCRs), like the Ugi reaction, which allow for the assembly of complex molecules like piperazines from simple starting materials in a single step, represent another powerful strategy for enhancing synthetic efficiency and diversity. nih.govacs.org

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Batch Synthesis | Modern Flow Chemistry | Green Chemistry Approaches (e.g., MCRs) |

| Efficiency | Often lower yields, multi-step processes. nih.gov | Higher throughput, potential for automation. researchgate.net | High atom economy, fewer steps. acs.org |

| Safety | Potential for thermal runaways in large batches. | Enhanced temperature and pressure control. | Use of less hazardous substances. |

| Scalability | Can be challenging and require re-optimization. | More straightforward to scale up production. researchgate.net | Can be highly scalable. |

| Waste Generation | Can produce significant solvent and reagent waste. | Reduced solvent usage and waste streams. | Designed to minimize waste. |

| Diversity | Sequential modifications can be slow. | Amenable to rapid library synthesis. | Allows for rapid generation of diverse analogs. nih.gov |

Elucidation of Undiscovered Mechanistic Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yield and purity. While the formation of the amide bond is a well-understood transformation, subtle aspects of the reaction, such as the influence of catalysts, solvents, and temperature on reaction kinetics and side-product formation, warrant deeper investigation. Advanced analytical techniques, such as in-situ spectroscopic monitoring (e.g., FlowIR, NMR), can provide real-time insights into the reaction progress, helping to identify transient intermediates and clarify mechanistic details. researchgate.net

Beyond synthesis, elucidating the metabolic pathways of this compound is critical. The piperazine (B1678402) ring is a common site of metabolism, often undergoing oxidation at the nitrogen atoms or adjacent carbons. nih.gov Understanding these metabolic "hotspots" is essential for predicting the compound's pharmacokinetic profile and for designing analogs with improved metabolic stability. nih.gov MetID (Metabolite Identification) experiments, coupled with systematic structural modifications, can help map these pathways and guide the design of more robust molecules. nih.gov

Advanced Computational Modeling for De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with desired properties. nih.govmdpi.com For this compound, advanced computational modeling can be employed for de novo design, a process of building novel molecular structures from scratch.

Techniques such as molecular docking can be used to predict how analogs of the parent compound might bind to a specific biological target. nih.govrsc.org By simulating the interactions between the ligand and the protein's active site, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. rsc.org Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time, revealing crucial interactions that stabilize the bound state. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful computational approach. By correlating variations in the chemical structure of a series of compounds with changes in their biological activity, QSAR models can be developed to predict the activity of yet-unsynthesized molecules. mdpi.com This allows chemists to focus their synthetic efforts on compounds that are most likely to succeed, saving significant time and resources.

Exploration of Structure-Metabolism Relationships for Design Optimization

The interplay between a molecule's structure and its metabolic fate is a cornerstone of medicinal chemistry. nih.gov The N-butyl and 4-ethyl groups on the piperazine ring of this compound are key handles that can be modified to fine-tune the compound's properties. The exploration of structure-metabolism relationships (SMRs) is essential for optimizing the design of future analogs.

Systematic modification of these alkyl groups—for example, by altering their length, introducing branching, or replacing them with cyclic structures—can have a profound impact on metabolic stability. nih.gov For instance, N-dealkylation is a common metabolic pathway for piperazine-containing drugs. Understanding how the nature of the N-substituent influences the rate of this process can guide the design of compounds with longer half-lives. nih.gov

Moreover, strategic modifications can be made to block sites of metabolism. For example, if a particular position on the molecule is identified as a metabolic hotspot, introducing a group like fluorine at or near that site can sometimes prevent oxidation, a strategy known as "metabolic blocking." nih.gov A systematic, iterative process of design, synthesis, and metabolic profiling, guided by SMR insights, is a powerful strategy for developing optimized drug candidates. nih.gov

Table 2: Potential Research Areas and Expected Outcomes

| Research Area | Key Methodologies | Expected Outcomes |

| Novel Synthesis | Flow Chemistry, Multicomponent Reactions (MCRs), Photoredox Catalysis. researchgate.netorganic-chemistry.orgacs.org | More efficient, cost-effective, and sustainable manufacturing processes. nih.gov |

| Mechanistic Elucidation | In-situ Spectroscopy (NMR, IR), Metabolite ID (MetID) studies. researchgate.netnih.gov | Optimized reaction conditions and prediction of metabolic fate. |

| Computational Design | Molecular Docking, Molecular Dynamics (MD), QSAR. mdpi.comnih.gov | Rational design of novel analogs with enhanced target affinity and selectivity. |

| Structure-Metabolism | Systematic Structural Modification, In Vitro Metabolic Assays. nih.gov | Design of compounds with improved pharmacokinetic profiles and metabolic stability. |

Q & A

Basic: What are the standard protocols for synthesizing N-butyl-4-ethylpiperazine-1-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a piperazine core with substituted amines or carboxamide precursors. Key steps include:

- Reagent Selection : Use coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or carbodiimides to facilitate amide bond formation .

- Solvent and Temperature : Reactions are conducted in dichloromethane or ethanol under reflux (60–80°C) to enhance yield .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates the product .

Optimization : Adjust pH (using triethylamine as a base) and employ catalysts like DMAP (4-Dimethylaminopyridine) to reduce side reactions .

Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Answer:

Structural confirmation requires a combination of:

- X-ray Crystallography : Resolves the chair conformation of the piperazine ring and hydrogen-bonding networks .

- NMR Spectroscopy : and NMR verify substituent positions (e.g., ethyl and butyl groups) and carboxamide connectivity .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced: How can researchers design experiments to assess receptor selectivity and binding affinity for this compound?

Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -spiperone for dopamine receptors) to measure displacement in competitive binding studies .

- Chimeric Receptor Studies : Replace extracellular loops (e.g., E2 loop in D3 receptors) to identify selectivity determinants .

- Functional Assays : Measure cAMP inhibition or calcium flux in transfected cells to evaluate agonist/antagonist activity .

Data Interpretation : Calculate values from IC data using the Cheng-Prusoff equation and compare selectivity ratios (D3R/D2R >1000-fold in optimized analogues) .

Advanced: How can contradictions in synthetic methodologies for piperazine carboxamides be resolved?

Answer:

Contradictions often arise from divergent coupling agents or solvent systems. Resolution strategies include:

- Comparative Kinetic Studies : Evaluate reaction rates and side products using HPLC to identify optimal conditions .

- Computational Modeling : DFT calculations predict steric/electronic effects of substituents (e.g., ethyl vs. benzyl groups) on reaction pathways .

- Scale-Up Trials : Test industrial methods (e.g., continuous flow chemistry) for reproducibility and purity .

Advanced: What strategies are effective in structure-activity relationship (SAR) studies to enhance pharmacological potency?

Answer:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., fluoro, chloro) on aromatic rings to improve receptor binding .

- Linker Optimization : Replace carboxamide with sulfonamide or thiocarboxamide to assess selectivity changes (e.g., >100-fold D3R affinity loss in amine-linked analogues) .

- Conformational Analysis : Use X-ray data to correlate piperazine chair conformation with bioactivity .

Methodological: What are the challenges in purifying this compound, and how are they addressed?

Answer:

Challenges :

- Hydrophobicity : The butyl group increases nonpolarity, complicating aqueous solubility .

- Byproduct Removal : Unreacted amines or coupling agents require selective extraction .

Solutions : - Gradient Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients .

- Acid-Base Partitioning : Adjust pH to ionize impurities while retaining the neutral product .

Advanced: How does conformational analysis via X-ray crystallography inform drug design for this compound?

Answer:

- Hydrogen Bonding : Crystal structures reveal intermolecular N–H⋯O bonds, guiding salt/cocrystal formulations for solubility .

- Torsional Angles : Measure dihedral angles (e.g., C–N–C–C) to predict flexibility and docking compatibility with target receptors .

Methodological: What statistical approaches are recommended for analyzing pharmacological data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.